
N-Cyclopropyl(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-Cyclopropyl(phenylcyclopentyl)formamide”, there are related studies that might provide insights. For instance, a study discusses the synthesis of N-(2-Phenyl-cyclopropyl)-Substituted Chain Elongated Nucleoside Analogues . Another study discusses the discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors .Molecular Structure Analysis
The molecular structure of “N-Cyclopropyl(phenylcyclopentyl)formamide” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Cyclopropyl(phenylcyclopentyl)formamide” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
N-Cyclopropyl(phenylcyclopentyl)formamide is a compound that has not been directly cited in the literature for its applications or properties under the exact name provided. However, exploring the broader context of cyclopropane-containing compounds and formamides reveals significant scientific research interest in similar molecules. These research interests span across various domains, including synthetic chemistry, pharmacology, and material science, showcasing the versatile applications of structurally related compounds.
Pharmacological Applications : Cyclopropane-containing compounds exhibit a range of biological activities, which have been explored for therapeutic potentials. For example, derivatives of aminomethyl cyclopropane carboxamide have been studied for their roles as NMDA receptor antagonists, indicating potential applications in neurological disorders and pain management (Shuto et al., 1995). Similarly, formamide derivatives have been implicated in prebiotic chemistry, suggesting a role in the synthesis of nucleobases and nucleic acids, foundational components of life (Saladino et al., 2004).
Synthetic Chemistry : The structural motif of cyclopropane and formamide functionalities is crucial in synthetic chemistry for constructing complex molecules. Research has demonstrated the utility of such compounds in synthesizing diverse chemical entities, including isocyanides, which are valuable intermediates in organic synthesis (Kobayashi et al., 2011). Moreover, cyclopropane rings are employed in designing conformationally restricted analogues of biologically active molecules, enhancing activity or specificity (Kazuta et al., 2002).
Chemical Properties and Reactivity : The cyclopropane moiety is known for its unique reactivity due to the ring strain, which is leveraged in various chemical transformations. Research into the reactivity of formamides and related structures has provided insights into novel synthetic pathways, such as the dehydrogenative cycloaddition reactions for constructing dihydropyridone derivatives, demonstrating the utility of these functional groups in organic synthesis (Nakao et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopropyl-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14(16-13-8-9-13)15(10-4-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOGLIQADCCLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl(phenylcyclopentyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

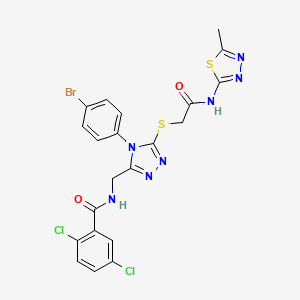
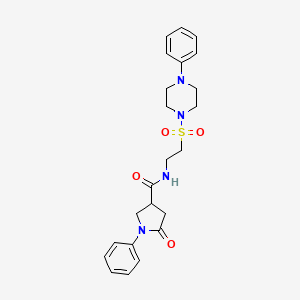
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)
![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)
![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)
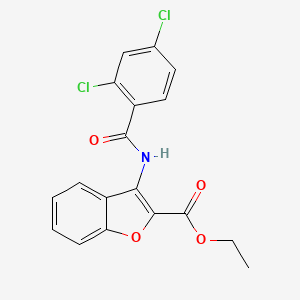

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)
![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)
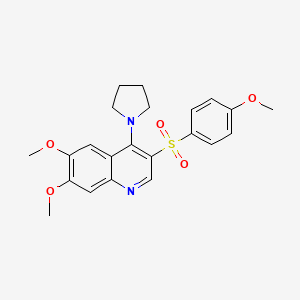
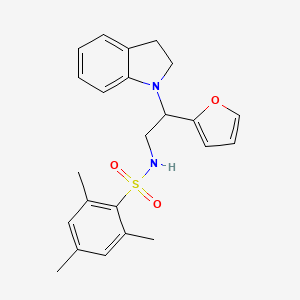
![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)